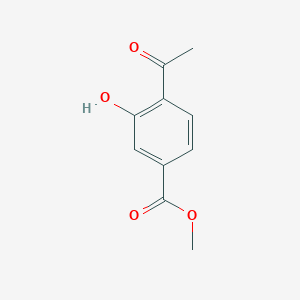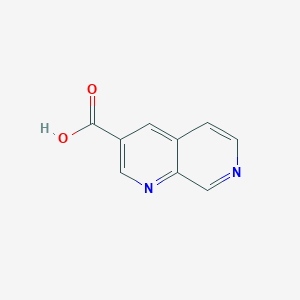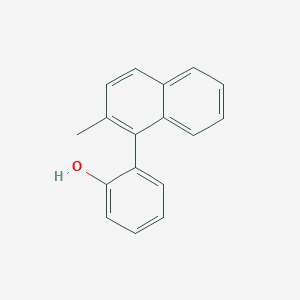
Methyl 4-acetyl-3-hydroxybenzoate
Descripción general
Descripción
“Methyl 4-acetyl-3-hydroxybenzoate” is a chemical compound with the molecular formula C10H10O4 . It is also known by other synonyms such as “methyl 4-acetyl-3-hydroxybenzoate”, “4-acetyl-3-hydroxy-benzoic acid methyl ester”, and "methyl4-acetyl-3-hydroxybenzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-acetyl-3-hydroxybenzoate” includes a molecular weight of 194.18 g/mol . The InChI code isInChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 . The Canonical SMILES is CC(=O)C1=C(C=C(C=C1)C(=O)OC)O . Physical And Chemical Properties Analysis
“Methyl 4-acetyl-3-hydroxybenzoate” has a molecular weight of 194.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 194.05790880 g/mol . The Topological Polar Surface Area is 63.6 Ų . The Heavy Atom Count is 14 .Aplicaciones Científicas De Investigación
Chemical Structure and Natural Occurrence
Methyl 4-acetyl-3-hydroxybenzoate, a derivative of paraben, has been isolated from natural sources like the seeds of Lithospermum erythrorhizon. This compound was identified for the first time from nature, emphasizing its natural occurrence and potential in various applications (Park et al., 2009).
Crystal Structure Analysis
The crystal structure of Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been extensively studied. This research revealed its structural composition through single crystal X-ray analysis, providing insights into its extensive intermolecular hydrogen bonding and the 3D framework of the molecule. Such structural analyses are crucial for understanding the compound’s pharmaceutical and cosmetic applications (Sharfalddin et al., 2020).
Application in Food Analysis
In the realm of food safety and quality, an HPLC–MS/MS method was developed for the quantitative analysis of various parabens, including Methyl 4-acetyl-3-hydroxybenzoate. This method is significant for monitoring preservative levels in food, showcasing the compound’s role in food preservation and safety (Cao et al., 2013).
Neuroprotective Research
Research on the neuroprotective effects of Methyl 3,4-Dihydroxybenzoate, a compound structurally similar to Methyl 4-acetyl-3-hydroxybenzoate, demonstrated its potential in mitigating oxidative stress and inhibiting apoptosis in neuroblastoma cells. This finding suggests possible applications in neuroprotection and treatment of neurological disorders (Cai et al., 2016).
Antithyroid Effects
A study on 4-hydroxybenzoic acid methyl ester (methylparaben) found its inhibitory effects on iodide organification in isolated hog thyroid cells. This result indicates potential implications in thyroid function and possibly in antithyroid therapies (Rousset, 1981).
Dermal Metabolism
Investigation into the metabolism of parabens by skin microsomes and cytosol from humans and minipigs highlighted the dermal absorption and metabolism of these compounds. Understanding the metabolism of Methyl 4-acetyl-3-hydroxybenzoate in the skin is essential for assessing its safety and efficacy in topical applications (Jewell et al., 2007).
Molecular Recognition
The development of an electrochemical sensor based on a molecularly imprinted polymer for methyl paraben recognition and detection underlines the compound's potential in analytical chemistry and environmental monitoring. Such advancements are vital for detecting parabens in various products and environments (Soysal, 2021).
Liver Metabolism
A study on the metabolism of parabens, including Methyl 4-acetyl-3-hydroxybenzoate, by hepatic esterases and UDP-glucuronosyltransferases in humans, provided insight into the biotransformation of these compounds in the human liver. This research is crucial for understanding the systemic effects and safety of parabens (Abbas et al., 2010).
Safety And Hazards
“Methyl 4-acetyl-3-hydroxybenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, evacuate personnel to safe areas and collect the spillage .
Propiedades
IUPAC Name |
methyl 4-acetyl-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQKWPMUVFBBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626909 | |
| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetyl-3-hydroxybenzoate | |
CAS RN |
478169-69-6 | |
| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)



![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)